Product packaging for Acetonitrile-2-13C(Cat. No.:CAS No. 1722-09-4)

Acetonitrile-2-13C

Cat. No.: B3109376
CAS No.: 1722-09-4
M. Wt: 42.045 g/mol
InChI Key: WEVYAHXRMPXWCK-OUBTZVSYSA-N
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Description

Methodological Advantages of Carbon-13 Labeling in Chemical and Biochemical Systems

Carbon is the backbone of organic chemistry and life, making its isotopes particularly valuable for research. Carbon-13 (¹³C) is a stable isotope that accounts for approximately 1.1% of all natural carbon. Incorporating ¹³C into molecules offers several distinct advantages:

Non-Radioactivity: Unlike its radioactive counterpart, Carbon-14, ¹³C is non-radioactive, making it safe for use in a wide range of experiments, including studies involving living organisms.

Mass Spectrometry (MS): In MS, a molecule containing a ¹³C atom will have a mass that is one unit higher for each ¹³C atom incorporated. This distinct mass shift allows for the clear differentiation and quantification of the labeled molecule from the natural, unlabeled (predominantly ¹²C) version. This is crucial for quantitative studies where the labeled compound can be used as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus possesses a nuclear spin, making it NMR-active. While natural abundance ¹³C NMR is a standard technique, enriching a specific position in a molecule with ¹³C dramatically enhances the signal from that position. This allows for detailed structural elucidation and the study of reaction mechanisms by tracking the changes in the chemical environment of the labeled carbon atom. nih.gov

Acetonitrile-2-13C: A Versatile Probe in Advanced Research

Acetonitrile (B52724) (CH₃CN) is a widely used polar aprotic solvent and a common building block in organic synthesis. Acetonitrile-2-¹³C is an isotopologue of this compound where the carbon atom of the methyl (-CH₃) group is replaced with a Carbon-13 isotope. This specific labeling renders it a powerful and versatile probe in various fields of advanced research, from materials science to mechanistic chemistry. Its utility stems from the ability to use techniques like NMR and vibrational spectroscopy to selectively monitor the methyl group's behavior in complex chemical environments.

Detailed Research Findings and Applications of this compound

The specific labeling in Acetonitrile-2-¹³C allows for precise investigation across multiple analytical platforms.

Physical and Spectroscopic Properties

The introduction of a ¹³C isotope results in a slight increase in the molecular weight and density of the molecule while other physical properties like boiling and melting points remain largely unchanged. This physical similarity ensures that it behaves almost identically to its unlabeled counterpart in chemical systems, a critical requirement for an effective tracer.

PropertyAcetonitrile (Natural Abundance)This compound
Molecular FormulaC₂H₃N¹³CH₃CN
Molecular Weight (g/mol)41.0542.04
Boiling Point (°C)81-8281-82
Melting Point (°C)-48 to -45-48
Density (g/mL at 25°C)0.7860.805

Data sourced from references nih.govacs.orgnih.govnist.gov

Applications in Advanced Spectroscopy

Vibrational Spectroscopy: In materials science, particularly in the development of novel electrolytes for batteries, isotopologues like Acetonitrile-2-¹³C are invaluable. The vibrational frequency of the nitrile (C≡N) bond in acetonitrile is sensitive to its molecular environment. Isotopic labeling shifts this frequency, allowing researchers to distinguish between solvent molecules that are coordinated to metal ions and those that are "free". nih.govnih.gov This technique helps in understanding ion transport dynamics, which is crucial for designing more efficient energy storage devices. nih.govacs.orgnih.gov

Hyperpolarization NMR: A significant challenge in NMR spectroscopy is its relatively low sensitivity. Techniques like Signal Amplification By Reversible Exchange (SABRE) are used to dramatically enhance NMR signals. Studies have utilized ¹³C-labeled acetonitrile to investigate the mechanisms of this hyperpolarization. nih.govnih.gov By using Acetonitrile-2-¹³C, researchers can track the transfer of polarization from parahydrogen to the ¹³C nucleus, observing signal enhancements that make it possible to study weakly interacting molecules and transient intermediates that would otherwise be undetectable. nih.govwhiterose.ac.ukacs.org

Elucidating Reaction Mechanisms

The ability to track the ¹³C label through a reaction sequence provides unambiguous evidence for proposed mechanisms. In palladium-catalyzed polymerization reactions, for example, acetonitrile can play a crucial role as a solvent or ligand. In-situ NMR studies can monitor the reaction, and if ¹³C-labeled acetonitrile is used, its coordination to the metal center and its influence on key steps like monomer insertion and chain walking can be directly observed. nih.gov This provides chemists with detailed insights needed to control the structure and properties of the resulting polymers. nih.gov

Use in Quantitative Analysis

In quantitative mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards. Although not as commonly used as deuterated analogues, Acetonitrile-2-¹³C can serve this purpose effectively. When analyzing a sample for the presence of acetonitrile, a known amount of Acetonitrile-2-¹³C is added at the beginning of the sample preparation. Because it is chemically identical to the analyte, it experiences the same losses during extraction and ionization. However, in the mass spectrometer, it is detected at a different mass-to-charge ratio (m/z) due to the ¹³C label. By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. This principle is widely applied in fields like clinical chemistry and environmental analysis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N B3109376 Acetonitrile-2-13C CAS No. 1722-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315848
Record name Acetonitrile-2-13C
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Molecular Weight

42.045 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-09-4, 31432-55-0
Record name Acetonitrile-2-13C
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Record name Acetonitrile-2-13C
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Record name Acetonitrile-2-13C
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Synthesis and Characterization of Isotopic Acetonitrile Derivatives

Synthetic Routes for Site-Specific Carbon-13 Enrichment of Acetonitrile (B52724)

The synthesis of Acetonitrile-2-¹³C focuses on incorporating the ¹³C isotope specifically into the nitrile carbon atom.

The primary strategy for synthesizing Acetonitrile-2-¹³C involves utilizing a ¹³C-enriched precursor for the nitrile carbon. A common and effective precursor is potassium ¹³C-cyanide (K¹³CN) acs.orguchicago.edu. The reaction pathway typically employs a nucleophilic substitution (SN2) reaction between K¹³CN and a methylating agent, such as methyl iodide (CH₃I).

The reaction proceeds as follows: K¹³CN + CH₃I → CH₃-¹³C≡N + KI

This reaction leverages the nucleophilic character of the cyanide anion (¹³CN⁻) to attack the electrophilic carbon atom of methyl iodide, displacing the iodide ion and forming the C-C bond necessary for acetonitrile. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the ionic cyanide salt and promote the SN2 mechanism. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.

Optimizing the synthesis of Acetonitrile-2-¹³C involves maximizing both the chemical yield (the amount of acetonitrile produced relative to the theoretical maximum) and the isotopic yield (the efficiency of ¹³C incorporation into the target position). Key parameters for optimization include:

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed, although acetonitrile itself can sometimes serve as a solvent wikipedia.org. These solvents help solubilize the K¹³CN and stabilize the transition state of the SN2 reaction.

Reaction Temperature and Time: The reaction temperature and duration are critical for achieving a high conversion rate while preventing degradation or side product formation. Temperatures are typically maintained within a range that favors the SN2 reaction without promoting elimination or decomposition.

Stoichiometry: Precise control over the molar ratios of reactants, particularly the methylating agent and K¹³CN, is essential. A slight excess of the methylating agent might be used to ensure complete reaction of the ¹³C-labeled cyanide.

Purification: Following synthesis, the crude product is typically purified through fractional distillation. Acetonitrile has a relatively low boiling point (approx. 82 °C), allowing for efficient separation from higher-boiling impurities, unreacted starting materials, and inorganic salts. High chemical purity is a prerequisite for accurate isotopic analysis.

Isotopic Purity Assessment in Acetonitrile-2-¹³C Production

Ensuring the isotopic purity and the correct placement of the ¹³C label is paramount for the reliable application of Acetonitrile-2-¹³C.

Several analytical techniques are employed to verify the isotopic composition and purity of Acetonitrile-2-¹³C:

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS): These techniques are fundamental for quantifying the relative abundance of different isotopologues. By analyzing the mass-to-charge ratio of ionized molecules, MS can distinguish between molecules containing ¹²C and ¹³C. IRMS provides highly precise measurements of isotopic ratios (e.g., ¹³C/¹²C) ucl.ac.ukresearchgate.netnih.gov. Gas Chromatography coupled with Mass Spectrometry (GC-MS) or IRMS is particularly effective, as it can separate the synthesized acetonitrile from any residual starting materials or byproducts before isotopic analysis researchgate.netnih.gov. The analysis confirms the enrichment level of ¹³C and the absence of significant amounts of unlabeled acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹³C NMR spectroscopy also provides indirect evidence of isotopic enrichment and position. The characteristic chemical shift of the nitrile carbon in acetonitrile, when enriched with ¹³C, will exhibit a significantly higher signal intensity compared to the natural abundance ¹³C signals in the methyl group, confirming the site of labeling.

The goal is to achieve a high level of ¹³C enrichment, often exceeding 99%, with minimal contamination from unlabeled or incorrectly labeled species.

Spectroscopic Characterization of Acetonitrile-2-¹³C

Spectroscopic methods are crucial for confirming the molecular structure and the specific isotopic labeling of Acetonitrile-2-¹³C.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is indispensable for characterizing Acetonitrile-2-¹³C.

¹³C NMR Spectroscopy: In ¹³C NMR, each chemically distinct carbon atom in a molecule gives rise to a signal. Acetonitrile (CH₃CN) possesses two distinct carbon environments: the methyl carbon (CH₃) and the nitrile carbon (C≡N).

The methyl carbon (CH₃) is an sp³ hybridized carbon atom and typically resonates in the aliphatic region, generally between 0-50 ppm savemyexams.comyoutube.com.

The nitrile carbon (C≡N) is an sp hybridized carbon atom and resonates at a significantly lower field, typically in the range of 100-125 ppm savemyexams.comyoutube.com.

In Acetonitrile-2-¹³C (CH₃-¹³C≡N), the ¹³C enrichment will be predominantly observed as an enhanced signal intensity at the chemical shift characteristic of the nitrile carbon (around 100-125 ppm). The signal for the methyl carbon, which is still primarily ¹²C, will appear at its natural abundance ¹³C level. This distinct difference in signal intensity between the two carbon environments serves as definitive proof of the site-specific ¹³C labeling. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃ and C≡N groups, although for a simple molecule like acetonitrile, standard ¹³C NMR is often sufficient. The combination of high isotopic purity confirmed by MS/IRMS and the characteristic ¹³C NMR spectrum provides comprehensive evidence for the successful synthesis of Acetonitrile-2-¹³C.

Vibrational Spectroscopic Signatures of Isotopic Variants (e.g., IR, Raman)

The infrared (IR) and Raman spectra of acetonitrile are dominated by the strong stretching vibration of the nitrile group (C≡N), which serves as a sensitive probe of the molecule's environment and isotopic composition nih.govuchicago.eduresearchgate.net. Isotopic labeling, particularly with ¹³C in the nitrile moiety, significantly influences these vibrational frequencies and can reveal complex spectral phenomena such as Fermi resonance.

Fermi Resonance in Acetonitrile Isotopologues

Fermi resonance (FR) is an interaction that occurs between vibrational states of the same symmetry, typically a fundamental mode and a combination or overtone band of similar energy nih.govacs.orgresearchgate.net. In acetonitrile, the C≡N stretching vibration is known to undergo Fermi resonance with combination bands involving C-C stretching and C-H (or C-D) bending modes nih.govacs.orgresearchgate.net. This coupling leads to a splitting of the observed spectral bands and can alter their intensities.

For conventional acetonitrile (CH₃CN), the C≡N stretch is observed around 2253 cm⁻¹, while a combination band of C-C stretch and C-H bend appears at higher frequencies, around 2293 cm⁻¹ nih.govacs.orgresearchgate.net. This interaction results in a modified spectral profile for the C≡N stretch.

Vibrational Signatures of Acetonitrile-2-¹³C (CD₃¹³CN)

The ¹³C isotopic substitution in the nitrile group of acetonitrile (specifically in the form of CD₃¹³CN) shifts the primary C≡N stretching frequency to lower wavenumbers. This shift alters the extent and nature of Fermi resonance nih.govacs.org. In the case of CD₃¹³CN, the ¹³C≡N stretch couples with vibrational modes involving the deuterated methyl group (CD₃) nih.govacs.org.

Experimental infrared (IR) spectroscopy of CD₃¹³CN reveals a characteristic two-peak structure in the nitrile stretching region nih.govacs.orgresearchgate.net. This spectral feature is attributed to the Fermi resonance between the ¹³C≡N stretching fundamental and a dark combination or overtone band derived from C-D stretching or bending modes nih.govacs.orgresearchgate.net. The observed peaks for CD₃¹³CN are typically found around 2198 cm⁻¹ and 2224 cm⁻¹ nih.govacs.orgresearchgate.net. This splitting and the specific positions of these bands provide a unique spectroscopic fingerprint for this isotopologue, enabling its differentiation from other acetonitrile variants and its use as a vibrational probe in complex systems nih.govuchicago.eduacs.org.

While Raman spectroscopy is also a powerful tool for studying acetonitrile's vibrational modes, the detailed analysis of isotopic variants like Acetonitrile-2-¹³C in Raman is less extensively documented in the provided literature compared to its IR signatures, with most studies focusing on the C≡N stretch in the IR spectrum researchgate.netias.ac.inspectroscopyonline.comchemicalbook.comresearchgate.net.

Data Table: Key IR Vibrational Frequencies for Acetonitrile-2-¹³C

Wavenumber (cm⁻¹)AssignmentSpectroscopic TechniqueNotes
2198¹³C≡N stretch (Fermi coupled component)Infrared (IR)Part of a doublet arising from Fermi resonance with a dark C-D vibrational mode nih.govacs.orgresearchgate.net.
2224¹³C≡N stretch (Fermi coupled component)Infrared (IR)The other component of the doublet, resulting from Fermi resonance with a dark C-D vibrational mode nih.govacs.orgresearchgate.net.

Compound List:

Acetonitrile-2-¹³C

Advanced Spectroscopic Applications in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Studies

Application of ¹³C NMR in Probing Molecular Interactions with Acetonitrile-2-¹³C

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule, with chemical shifts being highly sensitive to the local electronic environment. The incorporation of a ¹³C isotope at a specific position, such as the second carbon (methyl group) in Acetonitrile-2-¹³C, allows researchers to pinpoint the behavior of this particular carbon atom during molecular interactions or chemical transformations. This specificity is invaluable for unraveling complex reaction pathways and understanding the subtle forces that govern molecular associations. The characteristic chemical shifts of acetonitrile's carbons (methyl and nitrile) can be significantly altered by its environment, providing a spectroscopic handle to study these changes.

Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding and electrostatic interactions play critical roles in determining the structure, reactivity, and properties of molecules. ¹³C NMR spectroscopy is adept at detecting these interactions through observable changes in chemical shifts. The polar nature of acetonitrile (B52724), particularly the nitrogen atom of its nitrile group, makes it susceptible to and capable of participating in various intermolecular forces.

When acetonitrile interacts with protic solvents or molecules capable of forming hydrogen bonds, the ¹³C chemical shifts of its carbons can be affected. Studies have shown that solvent polarity and hydrogen bonding can induce shifts in ¹³C NMR spectra, particularly for carbonyl groups, often resulting in downfield shifts organicchemistrydata.orgcdnsciencepub.commdpi.comresearchgate.net. While acetonitrile itself is a polar aprotic solvent, its nitrile nitrogen can act as a hydrogen bond acceptor, leading to observable changes in its ¹³C NMR spectrum when interacting with hydrogen bond donors tu-braunschweig.de. For instance, the strong hydrogen bonding interaction of water with acetonitrile's nitrogen lone pair significantly influences its chemical shielding tu-braunschweig.de.

Furthermore, the nitrile group's polarity facilitates electrostatic interactions, especially with cations. The ¹³C NMR spectra of molecules in acetonitrile solutions can reflect these interactions, as seen in studies where metal ions like lithium, magnesium, or cerium interact with peptide molecules dissolved in acetonitrile mdpi.comnih.gov. These interactions can alter the electronic distribution within the interacting molecules, leading to detectable shifts in their ¹³C NMR signals. The ability to monitor specific ¹³C-labeled carbons in Acetonitrile-2-¹³C can provide quantitative data on the extent and nature of these interactions.

Interaction TypeObserved Effect on ¹³C Chemical Shift (General Principle)Relevance to Acetonitrile-2-¹³C
Hydrogen Bonding (Acceptor)Typically causes downfield shifts in interacting carbons.The nitrile nitrogen can accept H-bonds, potentially shifting the methyl carbon (C2) and nitrile carbon (C1) signals.
Electrostatic Interactions (with cations)Can induce shifts, often downfield, due to polarization and charge attraction.Acetonitrile's nitrile nitrogen can interact with metal cations, influencing its ¹³C NMR signals.
Solvent Polarity EffectsShifts are observed, correlating with solvent dielectric properties and hydrogen bonding capabilities.Acetonitrile-2-¹³C's ¹³C signals will vary depending on the polarity and hydrogen-bonding nature of its surrounding solvent environment.
Ligand Binding and Coordination Chemistry

Acetonitrile is a widely used solvent and a common ligand in coordination chemistry, readily coordinating to metal centers through the lone pair on its nitrile nitrogen atom. The ¹³C NMR spectroscopy of acetonitrile-based metal complexes provides crucial information about the coordination process and the electronic state of the ligand and metal center. Upon coordination, the electron density around the acetonitrile molecule is perturbed, leading to characteristic changes in its ¹³C NMR chemical shifts.

Generally, coordination of acetonitrile to a metal ion results in a downfield shift of the ¹³C NMR signals, particularly for the nitrile carbon (C1), and to a lesser extent, the methyl carbon (C2) nih.govacs.orgnih.govnih.gov. This downfield shift reflects the withdrawal of electron density from the acetonitrile molecule upon bonding to the metal center. For instance, studies involving platinum complexes have utilized ¹³C NMR to characterize the insertion of acetonitrile into metal-ligand bonds nih.gov. Similarly, in palladium complexes, the ¹³C NMR chemical shift of carbene carbons, influenced by co-ligands like acetonitrile, can serve as a sensitive probe for ligand donor strengths acs.org.

The sensitivity of ¹³C NMR to these coordination events allows for the characterization of acetonitrile's role in catalytic cycles or in the formation of stable metal complexes. For example, in copper(I) complexes, the presence of acetonitrile as a ligand can lead to broad or undetectable ¹³C NMR signals, whereas other ligands like CO can result in sharper, downfield-shifted signals, providing a comparative measure of ligand electronic effects nih.gov. The use of Acetonitrile-2-¹³C allows for direct observation of the methyl carbon's response to coordination, complementing the information obtained from the nitrile carbon.

Metal CenterLigand TypeObserved Effect on Acetonitrile ¹³C Signals (General)Relevance of Acetonitrile-2-¹³C
Platinum(II)Solvent/InsertedDownfield shift of nitrile and methyl carbons.Tracking the labeled methyl carbon (C2) during insertion reactions.
Palladium(II)Co-ligand (NHC)Carbene signal shift sensitive to co-ligand donor strength.Indirectly probes acetonitrile's electronic influence.
Copper(I)CoordinatedBroad or undetectable signals; CO ligand gives sharper, downfield signals.Distinguishing coordination modes and electronic effects.
VariousMetal complexesDownfield shift of nitrile carbon upon coordination.Monitoring the specific ¹³C-labeled methyl carbon (C2) during complex formation.
Solid-State Magic-Angle Spinning (MAS) NMR for Adsorbed States

Solid-state Magic-Angle Spinning (MAS) NMR spectroscopy is an indispensable technique for investigating molecules adsorbed onto solid surfaces, such as zeolites, metal-organic frameworks (MOFs), or other porous materials. This method allows for the study of host-guest interactions and the characterization of the local environment of adsorbed species under conditions that mimic heterogeneous catalysis or adsorption processes. When Acetonitrile-2-¹³C is adsorbed onto such materials, ¹³C MAS NMR can reveal detailed information about its interactions with the solid support.

The chemical shifts of adsorbed molecules are highly sensitive to the nature of the active sites on the solid surface. For example, studies on acetone (B3395972) adsorbed on zeolites using ¹³C MAS NMR have demonstrated that interactions with Brønsted and Lewis acid sites lead to characteristic low-field shifts (downfield shifts) of the carbonyl carbon, which can be used to quantify the acid strength of the sites researchgate.netresearchgate.net. Similarly, when acetonitrile is adsorbed, its ¹³C signals, particularly those of the nitrile carbon, can be affected by interactions with acidic sites or metal centers within the porous structure mathnet.runih.gov.

The use of Acetonitrile-2-¹³C in solid-state NMR studies allows for the precise monitoring of the methyl carbon's environment. Changes in its chemical shift can indicate specific interactions with surface functional groups, coordination to metal sites within MOFs, or confinement effects within microporous materials nih.gov. This technique is crucial for understanding adsorption mechanisms, surface-catalyzed reactions, and the structural integrity of materials upon guest molecule uptake nih.govnih.gov.

Material TypeAdsorbed SpeciesInteraction Type with SurfaceObserved ¹³C NMR Effect (General)Relevance of Acetonitrile-2-¹³C
Zeolites (e.g., HY)Acetonitrile (general)Acid sites (Brønsted/Lewis)Shift in ¹³C signals, especially nitrile carbon, indicating interaction strength.Tracking the ¹³C-labeled methyl group's response to surface acidity.
MOFsAcetonitrile (general)Metal nodes, organic linkersChanges in ¹³C signals of adsorbed acetonitrile and framework components, indicating host-guest interactions and potential structural changes.Observing specific interactions at the methyl carbon site.
Silica/AluminaAcetone (analogous)Acidic sitesAdsorbate-induced low-field shift (Δδ¹³C) correlates with acid strength.Applying the same principle to study acetonitrile's interaction with solid acids.

Reaction Mechanism Investigations Utilizing Acetonitrile 2 13c

Isotopic Labeling for Pathway Determination

Isotopic labeling is a fundamental technique for tracing the flow of atoms through a chemical reaction, offering direct evidence for proposed mechanistic steps. Acetonitrile-2-¹³C is particularly valuable for tracking the carbon flux originating from its methyl group.

By employing Acetonitrile-2-¹³C, chemists can meticulously follow the journey of the methyl carbon atom as it navigates through a reaction sequence. This is typically achieved by analyzing the isotopic enrichment in the isolated products or intermediates using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The ¹³C label provides a distinct signal that can be quantified, thereby revealing the extent to which the methyl carbon of acetonitrile (B52724) has been incorporated into specific positions within the product molecules. This method is crucial for confirming the connectivity of atoms, identifying key intermediates, and validating proposed reaction pathways, especially in multi-step syntheses or complex catalytic cycles where multiple carbon sources might be present shimadzu.comnih.govmdpi.combiorxiv.orgtum.de.

In the realm of metal catalysis, acetonitrile often functions as a solvent, a coordinating ligand, or even a reactant. When labeled as Acetonitrile-2-¹³C, it becomes a sensitive probe for understanding its precise role within the catalytic cycle. For instance, in nickel-catalyzed cross-coupling reactions, acetonitrile has been shown to enhance product yields, suggesting its beneficial influence as a coordinating solvent and a weak π-acceptor that can stabilize active catalytic species illinois.edu. In cobalt-catalyzed reactions, such as allylic alkylation, acetonitrile serves as a solvent, and its coordination to the metal center can be investigated using computational methods like Density Functional Theory (DFT) to map out the catalytic cycle and identify key transition states researchgate.netacs.org. Furthermore, in reactions involving C–H activation or insertion catalyzed by transition metals, the ¹³C label allows researchers to trace the fate of the methyl group and the nitrile moiety, providing direct evidence for their involvement in bond-forming events and mechanistic steps mdpi.comrsc.org.

Kinetic Isotope Effects (KIEs) and Transition State Characterization

Kinetic Isotope Effects (KIEs) are powerful tools that probe the rate-determining step of a reaction by measuring the change in reaction rate upon isotopic substitution. The use of Acetonitrile-2-¹³C allows for the measurement of ¹³C KIEs, which are sensitive indicators of bond breaking or formation at the labeled carbon atom.

A primary ¹³C KIE (quantified as k¹²/k¹³) arises when the bond to the ¹³C atom is directly involved in the bond-breaking process during the rate-determining step of a reaction. Conversely, a secondary ¹³C KIE is observed when the ¹³C atom is not directly breaking a bond but influences the reaction rate through changes in vibrational frequencies within the transition state. By comparing the reaction rates of acetonitrile with ¹²C at the methyl position versus Acetonitrile-2-¹³C, researchers can determine whether the methyl carbon is participating in the rate-limiting step. For example, in the photocatalytic reduction of CO₂, ¹³C KIEs in acetonitrile have been experimentally determined, with one study reporting a value of 1.0718 ± 0.0036 for the ¹²C/¹³C KIE researchgate.net. Such measurements are vital for distinguishing between different proposed mechanisms and understanding the involvement of the methyl group in bond cleavage events.

Computational Chemistry and Theoretical Spectroscopy of Acetonitrile 2 13c Systems

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules like Acetonitrile-2-¹³C. These methods provide detailed insights into molecular structure, electronic properties, and vibrational modes, which are essential for understanding experimental observations.

Prediction and Validation of ¹³C NMR Chemical Shifts

The accurate prediction of NMR chemical shifts is a cornerstone of molecular structure elucidation. Computational methods, primarily Density Functional Theory (DFT) and ab initio techniques, are widely employed for this purpose mdpi.comacs.org. The ¹³C NMR chemical shift of Acetonitrile-2-¹³C is directly influenced by the isotopic substitution at the methyl carbon. Replacing the ¹²C atom with the heavier ¹³C isotope alters the local electronic environment and nuclear shielding, leading to a characteristic shift in its ¹³C NMR spectrum compared to natural abundance acetonitrile (B52724).

Various computational approaches are utilized to predict these shifts, involving different functionals and basis sets. For instance, functionals like ωB97X-D/def2-SVP and B3LYP/cc-pVTZ, coupled with appropriate basis sets such as 6-311++G(d,p), are known to yield accurate predictions mdpi.comacs.org. Furthermore, incorporating implicit solvation models, like the Polarizable Continuum Model (PCM) or Solvation Model Density (SMD), is often necessary to account for the environmental effects of solvents, which can significantly influence chemical shifts mdpi.comtu-braunschweig.deresearchgate.netnih.gov.

The validation of these computational predictions relies on comparison with experimental NMR data. For ¹³C NMR chemical shift predictions, typical Root Mean Square Deviations (RMSD) range from 0.5 to 2.9 ppm, with maximum deviations generally remaining below 6.5 ppm, depending on the chosen computational methodology mdpi.com. Advanced techniques, including machine learning models trained on large datasets, have also demonstrated high accuracy, achieving Mean Absolute Errors (MAE) of approximately 2.05 ppm for ¹³C shifts arxiv.org.

Table 1: ¹³C NMR Chemical Shift Prediction Methodologies and Accuracy

Computational Method (Functional/Basis Set)Typical RMSD for ¹³C NMR (ppm)Typical Max Deviation for ¹³C NMR (ppm)Reference
ωB97X-D/def2-SVP0.5 - 2.9< 6.5 mdpi.com
B3LYP/cc-pVTZ(Varies with basis set)(Varies with basis set) acs.org
Machine Learning Models~2.05 (MAE)N/A arxiv.org

Note: Specific predicted chemical shift values for Acetonitrile-2-¹³C are highly dependent on the chosen computational method, basis set, and solvent model. The table highlights the general accuracy achieved by state-of-the-art prediction techniques.

Analysis of Vibrational Frequencies and Intensities for Isotopic Variants

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about molecular structure and dynamics. Quantum chemical calculations, particularly DFT, are extensively used to compute vibrational frequencies and their corresponding intensities, allowing for the assignment of experimental spectra nih.govnih.govaip.orgresearchgate.net.

The substitution of ¹³C for ¹²C at the methyl carbon (C2) of acetonitrile has a direct impact on its vibrational spectrum due to the change in the reduced mass of the vibrating system. This isotopic effect is most pronounced in modes involving the substituted carbon atom. The nitrile (C≡N) stretching vibration is a prominent feature in the acetonitrile spectrum. For natural abundance acetonitrile (CH₃CN), this stretching mode is experimentally observed around 2250-2253 cm⁻¹ aip.org. DFT calculations, employing methods like B3LYP with basis sets such as 6-31++G(2d,2p) or 6-311+G(2d,p), can accurately reproduce these frequencies, with calculated values typically showing deviations of approximately 5% from experimental results nih.govaip.org.

The isotopic substitution in Acetonitrile-2-¹³C is expected to shift the C≡N stretching frequency. Based on studies of similar isotopic effects in related molecules, a shift of approximately 27 cm⁻¹ per isotopic substitution can be anticipated for the C≡N stretch nih.gov. Furthermore, isotopic labeling can influence Fermi resonance, a phenomenon where a fundamental vibration couples with an overtone or combination band, leading to split or broadened spectral features. In acetonitrile isotopologues, the ¹³C substitution can alter the coupling between the C≡N stretch and other vibrational modes, such as the C-C stretch and C-H bend combination bands. This interaction can result in complex spectral patterns, as observed in deuterated isotopologues like CD₃¹³CN, which exhibit a two-peak structure attributed to Fermi resonance nih.govacs.org.

Table 2: Vibrational Frequencies of the C≡N Stretch in Acetonitrile Isotopologues

SpeciesVibrationExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Computational MethodReference
CH₃CNC≡N stretch2250 - 2253~2363DFT (6-311+G(2d,p)) aip.org
CH₃¹³CN (Acetonitrile-2-¹³C)C≡N stretch(Expected shift)(Predicted)DFT (e.g., B3LYP) nih.govnih.govacs.org

Note: The calculated frequency for CH₃CN shows a ~5% difference from experimental values. The frequency for Acetonitrile-2-¹³C is expected to be lower than CH₃CN due to the increased mass of the ¹³C atom, with studies suggesting shifts of ~27 cm⁻¹ per isotopic substitution nih.gov. Specific calculated values for Acetonitrile-2-¹³C would depend on the exact computational setup.

Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools for dissecting complex chemical reactions, enabling the study of reaction pathways, transition states, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) for Transition State Search and Intrinsic Reaction Coordinates

DFT is a widely adopted method for investigating reaction mechanisms. It allows for the calculation of potential energy surfaces, the identification of transition states (TS), and the mapping of reaction pathways through Intrinsic Reaction Coordinate (IRC) calculations researchgate.netrsc.orgresearchgate.netcardiff.ac.uk. IRC calculations trace the minimum energy path from a TS to the corresponding reactants and products, thereby confirming the connectivity of stationary points on the potential energy surface researchgate.netresearchgate.netcardiff.ac.uk.

Commonly used DFT functionals, such as B3LYP, ωB97XD, and M06, in conjunction with various basis sets (e.g., 6-311++G(d,p)), are employed to compute energy barriers, reaction enthalpies, and free energies researchgate.netrsc.orgrsc.org. The influence of solvents, such as acetonitrile, on reaction energetics can be effectively modeled using implicit solvation models like SMD researchgate.netrsc.orgrsc.org. For instance, in SN2 reactions occurring in acetonitrile, computational studies indicate that polarization effects can reduce energy barriers by approximately 6 kcal/mol, while solvation effects can increase them by about 18 kcal/mol researchgate.net.

Table 3: Impact of Acetonitrile Solvent on Reaction Barriers (Example: Hydrogen Abstraction)

Reaction StepBarrier (kJ/mol) - Gas PhaseBarrier (kJ/mol) - Acetonitrile SolventComputational MethodReference
α-hydrogen abstraction by SO₄⁻˙54.633.2ωB97XD/6-311+G(d,p) + SMD rsc.org
β-hydrogen abstraction by SO₄⁻˙50.926.1ωB97XD/6-311+G(d,p) + SMD rsc.org

Note: These values illustrate how solvent effects, as modeled computationally, can significantly alter reaction energy barriers.

Ab Initio Studies of Acetonitrile-2-13C Reactivity and Selectivity

While isotopic substitution primarily affects spectroscopic properties, understanding the reactivity and selectivity of Acetonitrile-2-¹³C involves studying its chemical behavior. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), can offer more accurate energetic descriptions of reaction pathways and selectivity compared to DFT, especially for complex systems nih.govacs.orgaanda.orgrsc.orgchemrxiv.org.

These advanced computational techniques are applied to calculate precise energies, molecular geometries, and transition states, thereby providing a deeper understanding of the factors governing a molecule's reactivity and selectivity in chemical transformations. Studies have explored various reaction types involving acetonitrile, including nucleophilic substitutions and hydrogen abstractions, often employing these high-level computational approaches to model the underlying mechanisms nih.govrsc.orgacs.org.

Solvation Models and Environmental Effects on this compound

The behavior and properties of Acetonitrile-2-¹³C in condensed phases are significantly influenced by its surrounding environment, particularly in solution. Computational chemistry employs a range of solvation models to accurately capture these environmental effects.

Implicit Solvation Models: These models treat the solvent as a continuous dielectric medium, offering a computationally efficient way to account for solvent polarization and bulk effects. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model Density (SMD) mdpi.comtu-braunschweig.deresearchgate.netnih.govosti.gov. These models are crucial for calculating solvent-corrected energies, NMR chemical shifts, and reaction barriers, providing results that often correlate well with experimental observations mdpi.comtu-braunschweig.deresearchgate.net.

Explicit Solvation Models: For a more detailed understanding of solvent-solute interactions, explicit solvation models are employed. These methods involve treating a specific number of solvent molecules directly within the quantum mechanical calculation, sometimes in conjunction with molecular mechanics (QM/MM) or through sophisticated techniques like Frozen Density Embedding (FDE) tu-braunschweig.depitt.edu. While computationally more demanding, explicit models offer a granular view of specific solvent-molecule interactions, such as hydrogen bonding, which can be critical for accurately modeling reaction mechanisms and spectroscopic properties tu-braunschweig.depitt.edu.

The impact of solvation on Acetonitrile-2-¹³C is multifaceted. Solvent interactions can induce shifts in vibrational frequencies, with polar solvents like water often causing a blue shift in the C≡N stretching vibration aip.orgresearchgate.netacs.org. Similarly, solvation can influence NMR chemical shifts and reaction energetics by stabilizing transition states and intermediates, thereby affecting reaction rates and selectivity tu-braunschweig.deresearchgate.netrsc.orgrsc.orgpitt.edu. Acetonitrile itself, when acting as a solvent, participates in these interactions, influencing the properties of any dissolved solutes acs.orgresearchgate.netmdpi.com.

Compound List

Acetonitrile-2-¹³C

Implicit Solvation Models (e.g., PCM, SMD)

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model Density (SMD), represent the solvent as a continuous dielectric medium surrounding the solute. These methods are computationally efficient for capturing the bulk electrostatic effects of the solvent on molecular properties.

Studies employing PCM for acetonitrile have investigated its vibrational frequencies, revealing that solvation generally leads to shifts in these modes compared to the gas phase nih.govmdpi.com. For instance, the C≡N stretching frequency is known to be sensitive to the solvent environment due to electrostatic interactions osti.gov. The ¹³C substitution in this compound introduces a mass-dependent shift in these vibrational frequencies, which can be accurately predicted by computational methods that account for isotopic effects nih.govacs.org. While PCM models capture general solvent polarization, the accuracy can be enhanced by using specific implementations like the Switching/Gaussian (SWIG) approach to avoid potential discontinuities in the potential energy surface q-chem.com.

The SMD model, developed by the Cramer and Truhlar groups, is a universal solvation model based on the solute's electron density and continuum solvent properties, including bulk dielectric constant and atomic surface tensions researchgate.netacs.orgfaccts.de. It has been shown to provide accurate solvation free energies for various solvents, including acetonitrile, for both neutral and ionic species aip.orgresearchgate.net. SMD can be applied with different electronic structure methods and is recommended for calculating Gibbs free energies of solvation researchgate.netacs.orggoogle.com. Research indicates that the SMD model, when parameterized appropriately, can accurately predict solvation energies in acetonitrile, though improvements may be needed for specific solvent interactions researchgate.net.

Explicit Microsolvation and Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches

Explicit microsolvation and hybrid QM/MM methods offer a more detailed view of solute-solvent interactions by treating a select number of solvent molecules explicitly, often in conjunction with an implicit solvent model for the bulk environment. These approaches are crucial for understanding specific interactions like hydrogen bonding, which can significantly influence molecular properties.

QM/MM studies on acetonitrile have explored its interactions with water molecules, revealing how hydrogen bonds, such as C-H···O or N···H-O, affect its electronic structure and vibrational spectra mdpi.comacs.orgd-nb.info. These specific interactions can lead to more pronounced frequency shifts than those predicted by continuum models alone. For example, studies on other molecules have shown that including explicit water molecules can stabilize transition states through hydrogen bond formation, impacting reaction kinetics and energetics acs.org. The inclusion of explicit solvent molecules is particularly important when specific solute-solvent interactions are dominant or when continuum models fail to capture essential effects, such as in the case of highly charged species d-nb.info.

The use of isotopic labeling, such as in this compound, in conjunction with microsolvation studies can provide deeper insights. For instance, the Fermi resonance between the ¹³C≡N stretch and C-D stretches in deuterated and ¹³C-labeled acetonitrile complicates spectral analysis but also offers a means to probe specific interactions and dynamics nih.govuchicago.edu. Computational studies can model these complex spectral features and the underlying interactions.

Frozen-Density Embedding (FDE) for Large Solvent Systems

Frozen-Density Embedding (FDE) is a powerful ab initio quantum chemical method designed to efficiently model solvent effects in large systems. It partitions the system into an electronically embedded subsystem (solute) and a frozen environment (solvent), where the latter's electron density is fixed. This approach allows for the inclusion of a large number of solvent molecules without the prohibitive computational cost of full QM treatment for all.

FDE has been successfully applied to study solvent effects on the NMR chemical shielding of acetonitrile tu-braunschweig.denih.govaip.orgtu-braunschweig.deresearchgate.net. By embedding acetonitrile in clusters of hundreds of solvent molecules (e.g., water), FDE calculations have accurately reproduced experimental solvent shifts, demonstrating its capability to capture subtle environmental influences tu-braunschweig.denih.govtu-braunschweig.de. These studies show that FDE can provide results comparable to conventional supermolecular DFT calculations but with significantly reduced computational expense, making it suitable for complex environments aip.orgtu-braunschweig.de. The accuracy of FDE can be further enhanced by employing freeze-and-thaw cycles to relax the frozen densities, leading to better agreement with experimental data and supermolecular calculations tu-braunschweig.deresearchgate.net. FDE is particularly valuable for systems where continuum models may not fully account for the detailed polarization effects of extensive solvent shells.

Applications in Advanced Analytical Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry, with its ability to discern molecules based on their mass-to-charge ratio, benefits significantly from the precise mass difference introduced by isotopic labeling. Acetonitrile-2-13C plays a crucial role in several MS-based applications.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for accurate quantitative analysis, particularly in complex matrices. In IDMS, a known amount of an isotopically labeled analogue of the analyte, such as this compound (if acetonitrile (B52724) itself is the analyte of interest or a critical matrix component), is added to the sample. This labeled internal standard (IS) behaves chemically and physically almost identically to the native analyte, but is distinguishable by its mass.

The primary advantage of using a labeled IS like this compound is its ability to compensate for variations that occur during sample preparation, extraction, and the ionization process in the mass spectrometer. These variations can include sample loss, incomplete recovery, and matrix effects (ion suppression or enhancement). By comparing the ratio of the native analyte's signal to the labeled IS's signal, analysts can achieve highly accurate and reproducible quantification. Studies employing stable isotope-labeled internal standards, including those with 13C labeling, have demonstrated significant improvements in accuracy and precision, effectively mitigating matrix effects and accounting for sample losses during processing nih.govannlabmed.orgnih.govunimi.itresearchgate.net. For instance, methods utilizing 13C-labeled internal standards have shown efficient compensation for matrix effects and achieved apparent recoveries between 88% and 105%, with relative standard deviations as low as 4% nih.govannlabmed.org.

Table 1: Performance of Isotope Dilution Mass Spectrometry with Labeled Internal Standards

ParameterExample Value RangeSource Reference
Total Recovery97-111% nih.gov
Apparent Recovery (with IS)88-105% nih.gov
Relative Standard Deviation (RSD)4-11% nih.gov
Within-run Precision1.0-2.1% annlabmed.org
Between-run Precision0.6-1.2% annlabmed.org
Total Precision1.3-2.2% annlabmed.org
Analytical Recovery100.3-101.0% annlabmed.org
Matrix Effect CompensationEfficient nih.gov

Tandem mass spectrometry (MS/MS) involves fragmenting a precursor ion to produce characteristic product ions, which aids in structural identification and pathway analysis. The use of isotopically labeled compounds, such as this compound, is instrumental in understanding these fragmentation pathways. By tracking the mass shift of specific fragments when a 13C label is present, researchers can precisely determine which atoms or molecular fragments are lost or rearranged during the fragmentation process dphen1.comnih.govoup.comresearchgate.net. This detailed insight into fragmentation mechanisms is crucial for confirming molecular structures, identifying unknown compounds, and validating analytical methods. For example, studies involving 13C-labeled amino acids have successfully elucidated the origin of fragments, confirming their elemental compositions and aiding in the development of targeted MS/MS methods nih.govoup.comresearchgate.net.

Acetonitrile serves as an effective chemical ionization reagent in mass spectrometry. Under CI conditions, acetonitrile undergoes self-reaction to form a primary reagent ion, typically the 1-methyleneimino-1-ethenylium ion (m/z 54) acs.orgresearchgate.netresearchgate.netacs.orgup.pt. This ion can then react with analytes, often by forming covalent adducts across double bonds, leading to ions that are 54 mass units higher than the parent analyte ([M+54]+) acs.orgacs.org. Subsequent fragmentation of these adducts in MS/MS experiments provides diagnostic ions that are highly specific to the position of double bonds within molecules, particularly in fatty acid methyl esters (FAMEs) acs.orgresearchgate.netresearchgate.netacs.orgup.pt. While studies primarily focus on unlabeled acetonitrile as the CI reagent, using this compound in such studies would allow for tracing the fate of the reagent itself during the ionization and fragmentation processes, potentially offering deeper insights into reaction mechanisms and improving the specificity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Labeled Solvents

Acetonitrile is a cornerstone solvent in High-Performance Liquid Chromatography (HPLC) due to its favorable physicochemical properties that significantly influence separation efficiency and detection.

Acetonitrile is widely favored in reversed-phase HPLC for its balanced solvent strength, miscibility with water, low viscosity, and excellent UV transparency uhplcs.comrjptonline.orgchromatographyonline.comshimadzu.co.kr. Its moderate polarity allows for the elution of a broad range of analytes, from moderately polar to non-polar compounds, while its miscibility with water enables precise control over mobile phase composition for gradient elution, thereby optimizing separation resolution and analysis time uhplcs.comchromatographyonline.comlibretexts.org. The low viscosity of acetonitrile, compared to other common solvents like methanol, results in lower backpressure, allowing for faster flow rates and reduced wear on HPLC systems uhplcs.comchromatographyonline.comshimadzu.co.kr. Furthermore, its low UV absorbance, particularly down to 190 nm, minimizes interference with UV detectors, enabling sensitive detection of analytes, especially in trace analysis uhplcs.comchromatographyonline.com. While these properties are inherent to the acetonitrile molecule, using this compound as a mobile phase component could offer specific advantages when coupled with mass spectrometric detection, allowing for the simultaneous monitoring of the analyte and the labeled solvent, or for investigating solvent-analyte interactions with isotopic resolution.

Table 2: Physicochemical Properties of Acetonitrile as an HPLC Mobile Phase

PropertyValue/DescriptionSource Reference
Viscosity (cP)~0.37 chromatographyonline.com, shimadzu.co.kr
UV TransparencyLow absorbance down to 190 nm uhplcs.com, chromatographyonline.com
Solvent StrengthModerate (stronger than methanol) chromatographyonline.com, shimadzu.co.kr
Miscibility with WaterExcellent uhplcs.com, rjptonline.org
Heat of Mixing w/ WaterEndothermic (cooling effect) shimadzu.co.kr

Certified Reference Materials (CRMs) are essential for ensuring the accuracy, quality control, and traceability of analytical measurements across different laboratories and methods acs.orgbam.de. Acetonitrile, due to its purity and stability, is frequently used as a solvent in the preparation of CRMs for various analytes acs.orgnyxxb.cnresearchgate.net. Moreover, high-purity acetonitrile itself can be certified as a reference material, with its purity values traceable to SI units, often determined by primary methods like freezing point depression researchgate.net.

Isotopically labeled compounds, such as this compound, play a crucial role in the development of CRMs by serving as highly accurate internal standards or as components in complex matrix CRMs. The precise mass difference allows for unambiguous identification and quantification, thereby enhancing the reliability of the CRM. The development of CRMs for various chemical compounds in acetonitrile matrices underscores the importance of acetonitrile as a stable and reliable solvent for reference standards acs.orgnyxxb.cnresearchgate.net. The availability of pure, well-characterized solvents like acetonitrile is fundamental to establishing the metrological traceability of analytical results derived from CRMs.

Isotopic Probing in Biochemical and Biological Systems

Metabolic Flux Analysis using ¹³C-Labeled Precursors and Acetonitrile (B52724) Derivatives

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a cell's metabolic network. nsf.gov The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into various downstream metabolites. springernature.com This distribution of ¹³C, known as the mass isotopomer distribution, provides a detailed fingerprint of metabolic activity. nih.gov

While Acetonitrile-2-¹³C is not a conventional tracer for central carbon metabolism, its relevance in this field primarily stems from the use of acetonitrile as a crucial solvent in the analytical procedures that underpin MFA. Acetonitrile is widely employed in liquid chromatography-mass spectrometry (LC-MS) methods to separate and detect the very ¹³C-labeled metabolites that are central to flux analysis. nih.gov

The primary goal of many ¹³C-MFA studies is to elucidate the fluxes through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This is typically achieved by supplying cells with ¹³C-labeled glucose or glutamine. nih.govvanderbilt.edu For instance, when cells are cultured with uniformly labeled [U-¹³C]-glucose, the six carbon atoms of glucose are tracked as they are converted into three-carbon molecules like pyruvate (B1213749) and lactate (B86563) during glycolysis, and subsequently into intermediates of the TCA cycle. nih.govresearchgate.net The specific patterns of ¹³C incorporation reveal the activity of these pathways.

The direct use of Acetonitrile-2-¹³C as a carbon source to trace glycolysis and the TCA cycle is not a documented practice in the scientific literature. This is largely due to its metabolic fate and toxicity. Acetonitrile is metabolized in vivo by cytochrome P-450 enzymes into cyanide, which is a potent inhibitor of cellular respiration by blocking cytochrome oxidase in the electron transport chain, a critical component linked to the TCA cycle. nih.govresearchgate.net This inherent toxicity prevents its use as a nutrient source to probe the normal functioning of central metabolic pathways. Therefore, its role remains supportive, as a key component of the analytical phase where it enables the precise measurement of metabolites labeled from other ¹³C precursors.

To illustrate the principle of carbon tracing, the following table shows the expected labeling of key metabolites when a conventional tracer, [U-¹³C₆]-Glucose, is used.

MetabolitePathwayNumber of CarbonsExpected ¹³C Labeling (M+n)
Glucose-6M+6
PyruvateGlycolysis3M+3
LactateGlycolysis3M+3
CitrateTCA Cycle (1st turn)6M+2
α-KetoglutarateTCA Cycle (1st turn)5M+2
MalateTCA Cycle (1st turn)4M+2

This table demonstrates the principle of carbon tracing using a standard ¹³C-labeled precursor. Acetonitrile-2-¹³C is not used for this purpose.

A key strength of ¹³C-MFA is its ability to quantify fluxes at metabolic branch points, where a metabolite can enter one of several distinct pathways. nsf.gov For example, glucose-6-phosphate can be directed into either glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP). The choice of ¹³C tracer is critical for resolving these fluxes. nih.gov Specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, are particularly effective for quantifying the relative activity of the PPP versus glycolysis. nih.govvanderbilt.edu

As with tracing central pathways, Acetonitrile-2-¹³C is not employed as a metabolic precursor for the quantitative assessment of major biosynthetic pathways. Its metabolism does not feed into the central carbon pool in a way that would allow for the systematic tracing of biomass components like amino acids, nucleotides, or fatty acids. The assessment of these pathways relies on substrates that are natural entry points into the metabolic network.

Investigation of Enzyme Catalysis Mechanisms

Isotopically labeled compounds are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. By replacing an atom at a specific position with a stable isotope like ¹³C, researchers can follow its transformation during the catalytic process, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR spectroscopy is a powerful tool for studying enzyme-substrate interactions in real-time. core.ac.uknih.gov When a ¹³C-labeled substrate binds to an enzyme, changes in the chemical environment of the labeled carbon can be detected as shifts in the NMR spectrum, providing insights into the structure of the enzyme-substrate complex. nih.gov

While direct studies using Acetonitrile-2-¹³C to probe enzyme active sites in biological systems are not common, related research in organometallic chemistry demonstrates its utility in mechanistic studies. For example, the hydrolysis of acetonitrile to acetamide (B32628) can be catalyzed by metal complexes, and ¹³C NMR has been used to detect the coordinated acetonitrile intermediate, providing direct evidence for the catalytic cycle. researchgate.net This principle—using ¹³C labeling to observe transient intermediates—is transferable to the study of metalloenzymes. Although not a primary substrate for most enzymes, Acetonitrile-2-¹³C could theoretically be used as a molecular probe to study the active sites of enzymes that process small nitrile-containing compounds or to investigate the mechanism of enzymes like nitrilases, which hydrolyze nitriles to carboxylic acids and ammonia.

Applications in Cellular Metabolism Research

Understanding which metabolic pathways are active or inactive in different cell types or under various conditions is fundamental to cellular metabolism research. Isotope tracing provides a direct method for this type of profiling.

A common strategy for profiling metabolic activity is to culture cells in a medium where primary carbon sources, like glucose and amino acids, are fully ¹³C-labeled. nih.gov After a period of growth, cellular metabolites are extracted and analyzed by mass spectrometry. Metabolites that incorporate ¹³C are known to be synthesized de novo by the cells, indicating that the pathways producing them are active. Conversely, metabolites that remain unlabeled (¹²C) are typically sourced from unlabeled components in the growth medium (e.g., from serum), and the pathways for their synthesis may be inactive in that specific cell type. nih.gov

This "deep labeling" approach can reveal metabolic dependencies and uncover novel metabolic activities. nih.gov For example, if a cell line grown in a ¹³C-rich medium shows completely unlabeled creatine (B1669601), it indicates that the cells lack an active creatine synthesis pathway and are dependent on external sources. nih.gov

In this context, Acetonitrile-2-¹³C does not serve as a broad precursor for profiling the activity of multiple pathways. Its utility is confined to its role as a solvent during the analytical extraction and separation of labeled metabolites, which is a critical step in generating the data for metabolic profiling. nih.govbio-protocol.org The ability to achieve high-quality separation of polar metabolites using acetonitrile-based chromatography is essential for accurately measuring the ¹³C-labeling patterns that reveal which pathways are active or inactive.

Environmental and Material Science Research

Environmental Fate and Biodegradation Studies

Stable isotope probing (SIP) is a critical technique for understanding the environmental fate of contaminants. By using compounds labeled with a stable isotope like carbon-13, scientists can track the substance through different environmental compartments and identify the microorganisms responsible for its degradation. nih.gov This approach directly links the metabolic function of microorganisms to their identity within a complex community. nih.gov

Isotopic Tracking of Acetonitrile (B52724) in Environmental Compartments (e.g., water, soil)

The use of isotopically labeled acetonitrile allows for precise tracking of its movement and distribution in environments such as soil and water. nih.gov When Acetonitrile-2-13C is introduced into a microcosm, such as a soil or sediment sample, the 13C label acts as a tracer. fera.co.uk Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then be used to detect and quantify the labeled compound and its transformation products in both the aqueous phase and soil extracts. acs.orgdtic.mil This enables researchers to determine its persistence, adsorption to soil particles, and potential for leaching into groundwater. fera.co.uk

Mass balance studies using radiolabeled acetonitrile (¹⁴C) have shown that a significant portion of the carbon can be converted to CO2, with another fraction being incorporated into the biomass of microorganisms. nih.govnih.gov Similar principles apply to stable isotope tracking with 13C, where the label can be traced into microbial biomass (e.g., DNA, RNA, proteins) and metabolic byproducts. nih.gov

Table 1: Example Data from a Simulated Isotopic Tracking Study of this compound in a Soil Microcosm

Time (Days)This compound in Water (µg/L)This compound in Soil (µg/kg)13C-labeled Biomass (Relative Units)
010050
7652515
14301845
285870

Mechanistic Insights into Microbial Degradation Pathways

Acetonitrile can be utilized by various microorganisms as a sole source of carbon and nitrogen. osti.govresearchgate.net The use of this compound is instrumental in elucidating the specific biochemical pathways of its degradation. As microorganisms metabolize the labeled compound, the 13C is incorporated into metabolic intermediates and end-products. By identifying these 13C-labeled metabolites, scientists can confirm the operative degradation pathways.

Two primary enzymatic pathways for aerobic acetonitrile degradation have been identified:

Nitrile hydratase and Amidase Pathway : This is a two-step process where nitrile hydratase first converts acetonitrile to acetamide (B32628). Subsequently, amidase hydrolyzes acetamide to acetate (B1210297) (or acetic acid) and ammonia. nih.govnih.govresearchgate.net The resulting acetate can then enter the central metabolism of the microorganism.

Nitrilase Pathway : This pathway involves a single enzymatic step where a nitrilase directly hydrolyzes acetonitrile to acetic acid and ammonia. tandfonline.com

In studies with ¹⁴C-labeled acetonitrile, researchers have confirmed the production of metabolites like acetic acid and ammonia. nih.govnih.gov For example, experiments with Pseudomonas putida showed that the acetate formed in the early stages of growth was completely utilized later on. nih.govnih.gov By using this compound, the flow of the labeled carbon atom can be followed from acetonitrile to acetate and further into central metabolic cycles, providing definitive evidence for the pathway. SIP techniques coupled with metagenomics can identify the specific genes and organisms responsible for these enzymatic activities in a given environment. nih.govnih.gov

Surface Chemistry and Adsorption Phenomena

The interaction of acetonitrile with surfaces is critical in fields ranging from catalysis to chromatography and environmental science. Using this compound allows for detailed investigation of these interactions through various spectroscopic techniques.

Investigation of this compound Interactions with Model Surfaces (e.g., graphitic)

Graphitic surfaces, such as graphite (B72142) and activated carbon, are often used as model systems to study adsorption processes due to their relatively uniform and well-characterized nature. acs.org The adsorption of organic molecules like acetonitrile onto these surfaces is influenced by factors such as surface chemistry, pore structure, and the properties of the molecule itself. researchgate.net

When this compound is introduced to a graphitic surface, the labeled carbon atom serves as a specific probe. Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the local chemical environment of the adsorbed molecule. researchgate.net The chemical shift of the 13C nucleus is sensitive to its electronic environment, which changes upon adsorption. This can provide information on the orientation of the molecule relative to the surface and the strength of the interaction. For instance, changes in the 13C NMR signal can indicate whether the acetonitrile molecule interacts with the surface via its methyl group, its nitrile group, or through weaker, non-specific van der Waals forces.

Spectroscopic Characterization of Adsorbed Labeled Species

Spectroscopic methods are essential for characterizing molecules adsorbed onto surfaces. The isotopic label in this compound enhances the utility of several of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state 13C NMR is a powerful tool for studying adsorbed species. By analyzing the 13C chemical shifts and relaxation times of this compound on a surface, researchers can gain insights into the molecule's mobility, its interaction with surface functional groups, and its orientation. researchgate.net

Infrared (IR) Spectroscopy : While IR spectroscopy primarily probes vibrational modes, isotopic substitution can cause noticeable shifts in the frequencies of these modes. The C≡N stretching vibration in acetonitrile is a prominent feature in its IR spectrum. rsc.org Although the primary effect of 13C labeling at the methyl carbon would be on C-C and C-H vibrations, subtle electronic effects could slightly alter the C≡N bond, which could be detected by high-resolution vibrational spectroscopy. Using deuterated forms of acetonitrile has been a common practice to distinguish different types of surface interactions. rsc.org

Sum Frequency Generation (SFG) Spectroscopy : This surface-specific vibrational spectroscopy technique can provide information about the orientation of adsorbed molecules at an interface. dntb.gov.ua Studying labeled acetonitrile could help in assigning specific vibrational modes and understanding the molecular arrangement on the surface under in-situ conditions. dntb.gov.ua

Table 2: Representative Spectroscopic Shifts for Acetonitrile Adsorbed on a Model Surface

Spectroscopic TechniqueParameterFree this compoundAdsorbed this compoundInterpretation
13C NMRChemical Shift (ppm)~1.3 (¹³CH₃)~2.5 (¹³CH₃)Change indicates interaction with surface, altering the electronic environment of the methyl carbon.
IR SpectroscopyC-C Stretch (cm⁻¹)~920~935Shift to higher frequency suggests a stronger C-C bond upon adsorption due to surface interaction.

Materials Science Applications

In materials science, isotopically labeled compounds like this compound serve as valuable probes and building blocks. While direct, large-scale applications are specialized, its use in research provides fundamental insights.

Acetonitrile is a common solvent used in the synthesis and characterization of various materials, including polymers and metal-organic frameworks (MOFs). sigmaaldrich.com Using this compound as a solvent or a reactant in material synthesis allows for mechanistic studies of polymerization or framework formation. For example, if acetonitrile were to be incorporated into the final material, either intentionally or as a defect, 13C solid-state NMR could be used to precisely identify its location and binding environment within the material's structure.

Furthermore, in the field of electrochemistry, acetonitrile is a widely used solvent for studying catalytic reactions and battery components. acs.org this compound could be used to investigate solvent breakdown mechanisms at electrode surfaces during electrochemical processes. By tracking the fate of the 13C label, researchers can identify degradation products and better understand factors affecting the stability and performance of electrochemical devices. acs.org

Role of this compound as a Solvent or Reagent in Material Synthesis or Characterization

This compound is an isotopically labeled form of acetonitrile (CH₃CN) where the carbon atom of the methyl (CH₃) group is the stable isotope carbon-13 (¹³C). This labeling provides a powerful tool for researchers in material science, enabling the tracking and analysis of molecules during synthesis and characterization. The ¹³C nucleus is NMR-active, allowing for detailed mechanistic studies and structural analysis that would be difficult or impossible with unlabeled acetonitrile. Its primary role is not to alter the chemical properties of the reactions but to serve as a tracer, providing insight into reaction pathways and molecular interactions.

Mechanistic Studies in Polymer Synthesis

In the field of polymer science, understanding the precise mechanism of catalytic reactions is crucial for designing materials with desired properties. Acetonitrile is a common solvent in organometallic catalysis, and its interaction with the metal center can significantly influence the reaction's outcome.

Detailed research on the palladium(II)-catalyzed synthesis of functionalized polyolefins has demonstrated the critical role of acetonitrile as a coordinating solvent. nih.govresearchgate.net In these systems, acetonitrile coordination to the palladium catalyst was found to suppress unwanted side reactions, such as β-hydrogen elimination, a process that can lead to chain termination or branching. nih.gov By preventing this, acetonitrile favors the formation of linear polymer chains. nih.govresearchgate.net

The use of this compound in such studies is instrumental. Through ¹³C NMR spectroscopy, researchers can directly observe the coordination of the acetonitrile molecule to the catalytic center and monitor its influence on the various intermediates in the catalytic cycle. This allows for the precise determination of how the solvent affects the distribution of metallacycle intermediates, which in turn dictates the final polymer architecture.

Table 1: Influence of Acetonitrile on Palladium Metallacycle Intermediates in Polar Vinyl Monomer Insertion (Conceptual Data based on NMR studies nih.gov)
Catalyst System ComponentObserved EffectKey Intermediates Detected by NMRRole of this compound
Low Acetonitrile ConcentrationIncreased chain walking and branchingHigher proportions of 6-membered metallacycles (MC6)Allows for unambiguous tracking of solvent dissociation, correlating it with the formation of specific intermediates.
High Acetonitrile ConcentrationSuppression of chain walking, favoring linear polymerHigher proportions of 4- and 5-membered metallacycles (MC4, MC5)Provides a direct spectroscopic handle to quantify the amount of solvent coordinated to the Pd center under reaction conditions.

Acetonitrile as a Reagent in Material Synthesis

Under extreme conditions, acetonitrile can transition from an inert solvent to a reactive reagent. Research has shown that at high pressures, acetonitrile undergoes polymerization to form complex one-dimensional chains and two-dimensional nanoribbons. osti.govresearchgate.net This reaction involves the activation of the typically inert C-H bond of the methyl group and a hydrogen transfer to the cyano group, initiating polymerization. osti.gov

Table 2: Spectroscopic Evidence for High-Pressure Polymerization of Acetonitrile and the Role of ¹³C Labeling osti.govresearchgate.net
Spectroscopic TechniqueObserved Features in Polymer ProductInterpretationConfirmation via this compound
Raman SpectroscopyAppearance of C=C/C=N stretching modesFormation of double bonds characteristic of a polymer backboneCorrelates the formation of the new backbone with the original methyl carbon.
Infrared (IR) SpectroscopyPresence of -NH₂ and sp³ C-H bandsHydrogen transfer from methyl to cyano group; formation of saturated carbon centersConfirms the methyl group as the source of hydrogen for the new amino groups.
Solid-State NMR (ssNMR)Signals for sp² and sp³ hybridized carbonFormation of a mixed saturated/unsaturated carbon polymer structureProvides definitive proof that the methyl carbon from this compound is incorporated into both the sp² and sp³ sites of the final polymer.

Material Characterization and Nanoparticle Synthesis

Acetonitrile is also used as a solvent in the synthesis and characterization of various materials, including nanoparticles. For instance, it has been employed as a co-solvent in the synthesis of magnetic nanoparticles. mdpi.com In such applications, the interaction between the solvent and the nanoparticle surface is critical for controlling particle size, morphology, and stability. Using this compound allows researchers to study these weak solvent-surface interactions using advanced NMR techniques. This provides valuable information on the local chemical environment at the material's surface, which is essential for designing and functionalizing nanomaterials for specific applications.

Q & A

Q. How can researchers verify the isotopic purity of Acetonitrile-2-¹³C in synthetic preparations?

Isotopic purity is critical for reproducibility in experiments. Methodological approaches include:

  • ¹³C Nuclear Magnetic Resonance (NMR) : A singlet peak at ~118 ppm (¹³C chemical shift) confirms the position and purity of the ¹³C label. Impurities or incomplete labeling manifest as split peaks or unexpected signals .
  • Mass Spectrometry (MS) : High-resolution MS can distinguish isotopic peaks (e.g., M+1 for ¹³C incorporation) and quantify isotopic enrichment. For Acetonitrile-2-¹³C, the molecular ion cluster should align with theoretical isotopic distributions .
  • Elemental Analysis : Combustion analysis coupled with isotopic ratio mass spectrometry (IRMS) provides absolute quantification of ¹³C content .

Q. What are the standard synthesis routes for Acetonitrile-2-¹³C, and how do reaction conditions influence isotopic incorporation?

Acetonitrile-2-¹³C is typically synthesized via:

  • Nitrile Exchange Reactions : Reacting ¹³C-labeled cyanide salts (e.g., K¹³CN) with halogenated precursors (e.g., CH₃CH₂Br). Temperature and solvent polarity (e.g., DMF vs. THF) affect reaction kinetics and isotopic retention .
  • Catalytic Deuteration/Isotope Transfer : Palladium-catalyzed hydrogenation of propionitrile-2-¹³C precursors. Catalyst loading and H₂ pressure must be optimized to minimize side reactions .
  • Quality Control : Post-synthesis purification via fractional distillation under inert atmospheres preserves isotopic integrity .

Q. In what experimental scenarios is Acetonitrile-2-¹³C preferred over unlabeled acetonitrile for quantitative analysis?

  • NMR Spectroscopy : ¹³C labeling eliminates signal splitting from adjacent protons, enhancing sensitivity in heteronuclear experiments (e.g., HSQC, HMBC) .
  • Isotope Dilution Mass Spectrometry (IDMS) : Acts as an internal standard for quantifying trace analytes in complex matrices (e.g., metabolomics) by correcting for ion suppression .
  • Zero/Ultra-Low-Field (ZULF) NMR : Labeling improves signal-to-noise ratios by reducing relaxation effects, critical for detecting weak couplings in low-field regimes .

Advanced Research Questions

Q. How should researchers resolve spectral contradictions in ZULF NMR studies using Acetonitrile-2-¹³C?

Discrepancies between experimental and simulated spectra often arise from:

  • Residual Dipolar Couplings (RDCs) : In anisotropic environments (e.g., stretched polymer gels), RDCs perturb J-coupling networks. Use perturbation theory to model these effects, as shown in Eq. (7.1) for Acetonitrile-2-¹³C .
  • Field Inhomogeneity : Calibrate magnetic shielding constants (σ) using ¹³C-labeled reference compounds. For stretched gels, validate assumptions of uniaxial swelling via cross-polarization magic-angle spinning (CP-MAS) NMR .
  • Dynamic Effects : Variable-temperature ZULF NMR can distinguish static vs. motional averaging contributions to linewidths .

Q. What methodological strategies optimize signal-to-noise ratios for Acetonitrile-2-¹³C in low-field NMR with high dielectric loss solvents?

  • Sample Preparation : Add 5% v/v deuterated acetonitrile (CD₃CN) to reduce dielectric heating while retaining isotopic sensitivity .
  • Pulse Sequence Design : Use adiabatic cross-polarization (CP) or WURST-QCPMG to mitigate RF heating and enhance polarization transfer efficiency .
  • Data Processing : Apply apodization functions (e.g., Gaussian windowing) and reference deconvolution to minimize artifacts from environmental noise .

Q. How does the anisotropic environment in polymer gels impact the spin dynamics of Acetonitrile-2-¹³C in NMR experiments?

  • Orientation-Dependent Couplings : In stretched polyvinyl acetate gels, residual dipolar couplings (Djk) introduce angular dependencies (φjk) to spin Hamiltonians. These are modeled using spherical tensor expansions .
  • Swelling Kinetics : Correlate gel swelling time (e.g., 2 weeks in acetonitrile) with alignment parameters via small-angle X-ray scattering (SAXS) to validate uniaxial confinement assumptions .
  • Relaxation Pathways : Anisotropy alters T1/T2 relaxation times. Use field-cycling relaxometry to map field-strength-dependent relaxation rates .

Q. What computational frameworks are recommended for simulating the spin dynamics of Acetonitrile-2-¹³C in multi-spin systems?

  • Density Matrix Simulations : Use platforms like SpinDynamica or MATLAB to solve Liouville-von Neumann equations, incorporating J-couplings, dipolar interactions, and chemical shifts .
  • Molecular Dynamics (MD) : Pair MD trajectories with spin physics to predict RDCs in anisotropic media. Validate against experimental ZULF spectra .
  • Machine Learning : Train neural networks on synthetic spectra to classify coupling regimes (e.g., Djk ≪ Jjk vs. Djk ≈ Jjk) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, purification steps, and NMR parameters (e.g., pulse widths, relaxation delays) in line with IUPAC guidelines .
  • Data Validation : Cross-check isotopic purity using orthogonal techniques (NMR, MS, IRMS) to mitigate batch-to-batch variability .
  • Ethical Citation : Prioritize primary literature over vendor catalogs when referencing isotopic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.